4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-methylquinolinium iodide
Description
4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-methylquinolinium iodide is a quinolinium-based ionic compound characterized by a conjugated imine (azomethine) linker and a dimethylamino substituent on the phenyl ring. The quinolinium core is methylated at the 1-position, and the iodide counterion ensures charge neutrality. The presence of the dimethylamino group enhances solubility in polar solvents (e.g., methanol, DMSO) and modulates electronic properties, as seen in similar styryl and azomethine dyes .
Properties
IUPAC Name |
N,N-dimethyl-4-[(1-methylquinolin-1-ium-4-yl)methylideneamino]aniline;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N3.HI/c1-21(2)17-10-8-16(9-11-17)20-14-15-12-13-22(3)19-7-5-4-6-18(15)19;/h4-14H,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNGWONGGXBVEO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)C=NC3=CC=C(C=C3)N(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19221-05-7 | |
| Record name | Quinolinium, 4-[[[4-(dimethylamino)phenyl]imino]methyl]-1-methyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19221-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-methylquinolinium iodide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 1-methylquinolinium iodide. The reaction is carried out under acidic conditions, often using acetic acid as a catalyst. The reaction mixture is heated to promote the formation of the imine bond, resulting in the desired product .
Chemical Reactions Analysis
4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-methylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the imine bond to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinolinium core. Common reagents for these reactions include halides and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-methylquinolinium iodide has several scientific research applications:
Biology: The compound is studied for its interactions with biological molecules, including DNA and proteins
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-methylquinolinium iodide involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its structure and function. It can also bind to proteins, affecting their activity and stability. The specific pathways involved depend on the biological context and the specific targets of the compound .
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of cationic heterocyclic dyes. Key structural analogues include:
4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide (DASPMI) Core: Pyridinium (vs. quinolinium in the target compound). Linker: Styryl (C=C) vs. imino (C=N). Properties: Absorption λmax = 475 nm (MeOH), emission λmax = 605 nm, molar extinction coefficient = 45,000 cm⁻¹M⁻¹. Used for mitochondrial staining and NLO materials due to strong charge-transfer transitions . Key Difference: The quinolinium core in the target compound likely red-shifts absorption/emission compared to pyridinium derivatives due to extended π-conjugation .
2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide (CAS 21584-04-3) Substituent: 1-Ethyl (vs. 1-methyl in the target compound). Impact: Ethyl groups may enhance lipophilicity and alter crystal packing, as seen in related quinolinium salts.
Quinolinium derivatives with dimethoxyphenyl or multiple pyridinium groups Examples: 2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-ethylquinolinium iodide (CAS 110816-53-0) and NSC-108828 (CAS 23617-53-0).
Photophysical and Chemical Properties
A comparative analysis of key parameters is summarized below:
Key Observations :
- Linker Effects : Styryl-linked dyes (e.g., DASPMI) exhibit higher molar extinction coefficients (~45,000–58,000 cm⁻¹M⁻¹) compared to azomethine derivatives, likely due to stronger π-conjugation .
- Core Impact: Quinolinium derivatives generally show red-shifted absorption compared to pyridinium analogues, as seen in porphyrin-azomethine hybrids (e.g., SSC-2 in ) .
- Substituent Influence: Alkyl groups (methyl, ethyl) affect solubility and aggregation. For example, ethyl-substituted quinolinium salts are used in organic synthesis, while methyl derivatives may prioritize photostability .
Biological Activity
The compound 4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-methylquinolinium iodide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, supported by various research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 394.27 g/mol. The compound features a quinolinium structure, which is known for its biological activity, particularly in anticancer and antimicrobial applications.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 1-methylquinolinium iodide and 4-dimethylaminobenzaldehyde. The reaction conditions can vary, but it generally requires a suitable solvent and controlled temperature to achieve optimal yields.
Anticancer Activity
Research has indicated that quinolinium derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to This compound possess cytotoxic effects against various cancer cell lines.
- Case Study : A study evaluating the antiproliferative effects of related compounds demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against pancreatic cancer cell lines, indicating strong potential for further development as anticancer agents .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Preliminary results suggest effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Data Table : Antimicrobial activity results for related quinolinium compounds.
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 62.5 µg/mL |
| Compound B | S. aureus | 78.12 µg/mL |
| Compound C | E. faecalis | 100 µg/mL |
The biological activity of quinolinium derivatives is often attributed to their ability to intercalate DNA, disrupting cellular processes and leading to apoptosis in cancer cells. The presence of the dimethylamino group enhances the lipophilicity of the compound, facilitating cellular uptake.
Research Findings
- Antioxidant Activity : Some studies have reported that related compounds exhibit antioxidant properties, which could contribute to their overall therapeutic efficacy.
- Cell Viability Assays : Various assays have confirmed that these compounds can significantly reduce cell viability in cancerous cells while showing relatively lower toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
